1-(5-Bromo-6-methylpyridin-2-yl)-4-ethylpiperazine
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Overview
Description
1-(5-Bromo-6-methylpyridin-2-yl)-4-ethylpiperazine is a chemical compound that belongs to the class of heterocyclic organic compounds It features a pyridine ring substituted with a bromine atom and a methyl group, and a piperazine ring substituted with an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-6-methylpyridin-2-yl)-4-ethylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-bromo-2-methylpyridine and 4-ethylpiperazine.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to achieve high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize costs. Continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-6-methylpyridin-2-yl)-4-ethylpiperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the piperazine ring.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
1-(5-Bromo-6-methylpyridin-2-yl)-4-ethylpiperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of heterocyclic compounds with biological targets.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-6-methylpyridin-2-yl)-4-ethylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-(5-Bromo-6-methylpyridin-2-yl)morpholine: This compound features a morpholine ring instead of a piperazine ring.
1-(5-Bromo-6-methylpyridin-2-yl)-4-methylpiperazine: This compound has a methyl group instead of an ethyl group on the piperazine ring.
Uniqueness: 1-(5-Bromo-6-methylpyridin-2-yl)-4-ethylpiperazine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the ethyl group on the piperazine ring can affect the compound’s lipophilicity and overall pharmacokinetic properties.
Properties
IUPAC Name |
1-(5-bromo-6-methylpyridin-2-yl)-4-ethylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3/c1-3-15-6-8-16(9-7-15)12-5-4-11(13)10(2)14-12/h4-5H,3,6-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIJAZWAJLAGPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=C(C=C2)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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